molecular formula C11H15N3O3S B3019205 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034243-68-8

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No.: B3019205
CAS No.: 2034243-68-8
M. Wt: 269.32
InChI Key: ZGDQDCCLXOWISV-UHFFFAOYSA-N
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Description

N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with three methyl groups (at positions 1, 3, and 6) and a sulfone group (2,2-dioxido). The acetamide moiety is attached at position 5 of the aromatic system. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation.

Properties

IUPAC Name

N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-7-5-10-11(6-9(7)12-8(2)15)14(4)18(16,17)13(10)3/h5-6H,1-4H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDQDCCLXOWISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives.

  • Molecular Formula : C17H19N3O3S
  • Molecular Weight : 345.42 g/mol
  • CAS Number : 2034590-36-6

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetamide under controlled conditions. Various methods such as refluxing and microwave-assisted synthesis have been employed to optimize yields and reduce reaction times.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values indicate significant cytotoxicity.
  • A549 (Lung Cancer) : Exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
MCF-70.084 ± 0.020
A5490.034 ± 0.008
NIH3T3 (non-cancer)Not cytotoxic

The selectivity of the compound towards cancer cells over non-cancerous cells suggests a promising therapeutic index.

The mechanisms by which thiadiazole derivatives exert their anticancer effects include:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : This pathway is crucial for cancer cell proliferation.
  • Aromatase Inhibition : Compounds have shown significant aromatase inhibitory activity in breast cancer models.

Other Biological Activities

Beyond anticancer properties, compounds related to this compound have been reported to exhibit:

  • Antiviral Activity : Thiadiazole derivatives have shown effectiveness against various viral infections.
  • Antibacterial Properties : Some derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

One notable study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced biological activity:

Table 2: Summary of Biological Evaluations

Compound NameActivity TypeTested Cell LinesIC50 (µM)
Compound 4yAnticancerMCF70.084
Compound 4vAnticancerA5490.034
Compound XAntiviralVariousVariable

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[c]thiadiazole Cores

The compound shares structural similarities with derivatives reported in , and 14, which also feature a benzo[c][1,2,5]thiadiazole ring but differ in substituents:

  • 2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide (): Incorporates a fluoro substituent and a benzodioxole-acetamide group.
  • 3-(Trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide (): Replaces acetamide with a trifluoromethoxy-benzamide group, introducing strong electron-withdrawing effects and lipophilicity .
  • N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide (): Substitutes acetamide with a thiophene-carboxamide, which may enhance π-π stacking interactions in biological targets .

Key Structural Differences:

Compound Substituents Molecular Weight Key Functional Groups
Target Compound 1,3,6-Trimethyl, acetamide ~323 g/mol* Sulfone, acetamide
Fluorinated Analog () 6-Fluoro, benzodioxole-acetamide 393.4 g/mol Fluoro, benzodioxole, sulfone
Trifluoromethoxy Analog () Trifluoromethoxy-benzamide Not reported CF3O, sulfone, benzamide
Thiophene-carboxamide () Thiophene-carboxamide 337.4 g/mol Thiophene, sulfone, carboxamide

*Estimated based on molecular formula.

Thiadiazole and Thiazole Derivatives with Acetamide Moieties

–10 highlight N-[3-(4-methoxyphenyl)-[1,2,4]thiadiazol-5-yl]acetamide (Ki = 0.79 nM for A3 adenosine receptor (A3AR)), a monocyclic thiadiazole with high antagonist activity .

Pharmacological Comparison:

Compound Target Receptor Ki/IC50 Selectivity
Target Compound Not reported Not available N/A
N-[3-(4-Methoxyphenyl)-thiadiazol-5-yl]acetamide A3AR 0.79 nM 1000-fold vs. other AR subtypes
Thiazole Derivatives () HepG-2 Cancer IC50 = 1.61–1.98 µg/mL Moderate anticancer activity

The target compound’s sulfone group may reduce membrane permeability compared to non-sulfone thiadiazoles, but this could be advantageous for water-soluble therapeutics .

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